molecular formula C8H8O2 B1355125 Cyclohepta-2,4,6-triene-1-carboxylic Acid CAS No. 4440-40-8

Cyclohepta-2,4,6-triene-1-carboxylic Acid

Cat. No.: B1355125
CAS No.: 4440-40-8
M. Wt: 136.15 g/mol
InChI Key: MMJMJYGSJNZKBB-UHFFFAOYSA-N
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Description

Cyclohepta-2,4,6-triene-1-carboxylic acid is an organic compound with the molecular formula C₈H₈O₂ It is a derivative of cycloheptatriene, featuring a carboxylic acid functional group attached to the seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohepta-2,4,6-triene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cycloheptatriene with carbon dioxide in the presence of a strong base, such as sodium hydride, to form the carboxylate anion, which is then protonated to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of cycloheptatriene followed by carboxylation. The process may include steps such as distillation and purification to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohepta-2,4,6-triene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohepta-2,4,6-triene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohepta-2,4,6-triene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects .

Comparison with Similar Compounds

Cyclohepta-2,4,6-triene-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a seven-membered ring with a carboxylic acid group, providing a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

cyclohepta-2,4,6-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJMJYGSJNZKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517809
Record name Cyclohepta-2,4,6-triene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4440-40-8
Record name Cyclohepta-2,4,6-triene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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